molecular formula C7H12N2OS B2770131 1-(2-methylpropyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one CAS No. 512823-85-7

1-(2-methylpropyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one

Cat. No.: B2770131
CAS No.: 512823-85-7
M. Wt: 172.25
InChI Key: MNYCMOFXDCBGPY-UHFFFAOYSA-N
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Description

1-(2-Methylpropyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 in a five-membered ring. This particular compound is characterized by the presence of a sulfanyl group at position 2 and a 2-methylpropyl group at position 1. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-(2-methylpropyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-methylpropylamine with a suitable thiocarbonyl compound can lead to the formation of the desired imidazole derivative. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-(2-Methylpropyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form corresponding thiols or amines using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, leading to the formation of various substituted derivatives. Common reagents include alkyl halides and acyl chlorides.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group typically yields sulfoxides or sulfones.

Scientific Research Applications

1-(2-Methylpropyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-methylpropyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to the modulation of enzyme activity. Additionally, the imidazole ring can interact with metal ions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2-Methylpropyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one can be compared with other similar compounds, such as:

    2-Methylpropyl-1H-imidazole: Lacks the sulfanyl group, resulting in different chemical reactivity and biological activity.

    2-Sulfanyl-1H-imidazole: Lacks the 2-methylpropyl group, leading to variations in physical properties and applications.

    1-(2-Methylpropyl)-1H-imidazole:

The unique combination of the 2-methylpropyl and sulfanyl groups in this compound contributes to its distinct properties and makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

3-(2-methylpropyl)-2-sulfanylideneimidazolidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2OS/c1-5(2)4-9-6(10)3-8-7(9)11/h5H,3-4H2,1-2H3,(H,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNYCMOFXDCBGPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)CNC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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